

# Biological activity of methoxy-substituted indoles.

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## Compound of Interest

**Compound Name:** *tert-Butyl 4-methoxy-1H-indole-1-carboxylate*

**CAS No.:** 1093759-59-1

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An In-depth Technical Guide on the Biological Activity of Methoxy-Substituted Indoles

Authored For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic drugs.[1][2] The strategic introduction of methoxy (-OCH<sub>3</sub>) substituents onto the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance chemical reactivity and refine interactions with biological targets, leading to a diverse spectrum of pharmacological activities.[1][3][4] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of methoxy-substituted indoles, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

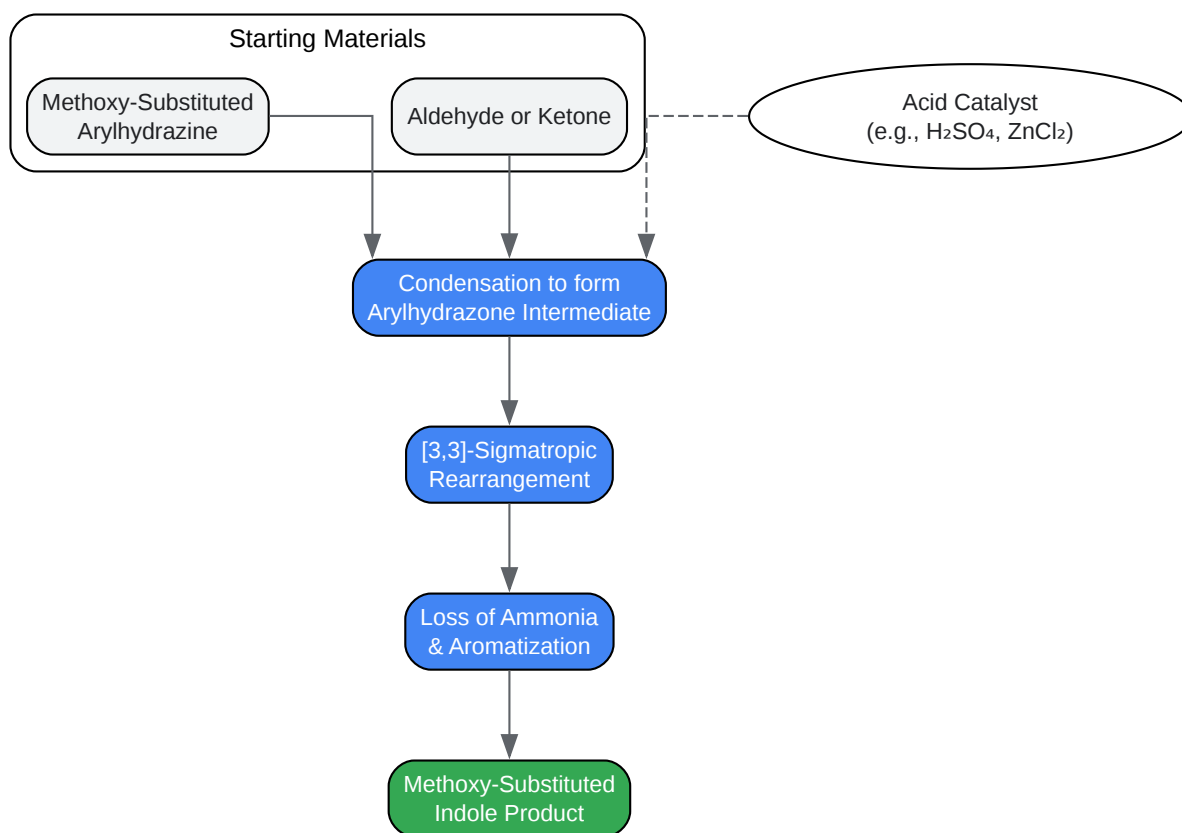
## Synthesis of Methoxy-Substituted Indoles

The construction of the methoxy-indole scaffold is well-established, with several classic and modern synthetic strategies available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Methodologies:

- Fischer Indole Synthesis: This is one of the most common methods, involving the reaction of an arylhydrazine (e.g., a methoxy-substituted phenylhydrazine) with an aldehyde or ketone under acidic conditions.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Bischler Indole Synthesis: This method involves the reaction of an  $\alpha$ -halo-ketone with an excess of an arylamine (e.g., a methoxyaniline).[\[3\]](#)
- Leimgruber-Batcho Indole Synthesis: A two-step process that is particularly useful for indoles unsubstituted at the 2- and 3-positions, starting from an o-nitrotoluene.[\[5\]](#)
- Palladium-Catalyzed Synthesis: Modern cross-coupling reactions, such as the Cacchi protocol, offer mild and efficient domino processes for creating 2,3-disubstituted indoles from simple starting materials.[\[7\]](#)

Many of these syntheses utilize commercially available starting materials like di- and trimethoxy anilines and benzaldehydes.[\[3\]](#)



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**Caption:** Generalized workflow of the Fischer Indole Synthesis.

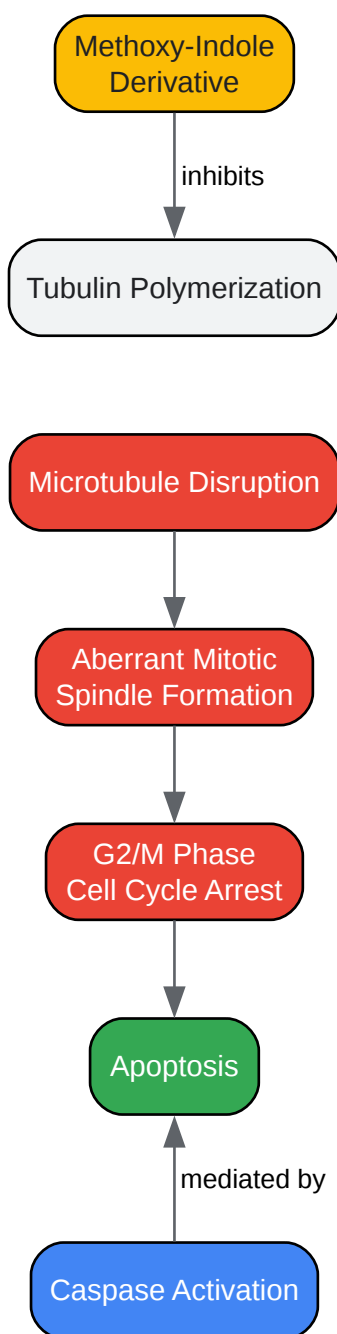
## Biological Activities and Mechanisms of Action

Methoxy-substituted indoles exhibit a broad range of biological activities, making them attractive candidates for drug development. The position and number of methoxy groups on the indole ring critically influence their potency and mechanism of action.[8]

### Anticancer Activity

Methoxyindoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.

- **Microtubule Disruption:** Certain methoxyindoles act as mitotic inhibitors by disrupting microtubule polymerization, a mechanism shared with established chemotherapeutics like vinca alkaloids. For instance, shifting a methoxy group from the 5-position to the 6-position on an indolyl-pyridinyl-propenone scaffold switched its primary biological activity from inducing methuosis to disrupting microtubules.[8]
- **Induction of Methuosis:** Some 5-methoxyindole derivatives induce a non-apoptotic form of cell death called methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. This mechanism is effective even in glioblastoma cells that are resistant to conventional therapies.[8]
- **Apoptosis Induction:** Many derivatives induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspase cascades and can be triggered by events like cell cycle arrest or mitochondrial dysfunction.[9][10]
- **EGFR Inhibition:** Molecular docking studies have shown that some methoxy-substituted compounds can bind to and potentially inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11]



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**Caption:** Signaling pathway for microtubule-disrupting methoxyindoles.

Table 1: Anticancer Activity of Methoxy-Substituted Indoles

Compound Class	Cancer Cell Line	Activity Metric	Value	Reference
Indolyl-pyridinyl-propenones	Glioblastoma (U251)	EC <sub>50</sub>	0.1 - 1 μM	[8]
N-phenylpyrazolines (methoxy-subst.)	HeLa, WiDr, MCF-7	IC <sub>50</sub>	1.8 - 10.5 μM	[11]
Dihydropyridine-2-thiones	Melanoma (A375)	IC <sub>50</sub>	1.71 ± 0.58 μM	[9]
Trisindoline	Parental & MDR Cancer Cells	IC <sub>50</sub>	~5 μM	[12]

## Antimicrobial Activity

Derivatives of methoxyindoles have shown promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

- **Broad-Spectrum Activity:** Studies have demonstrated that methoxy-substituted indoles, often integrated with other heterocyclic moieties like triazoles or thiadiazoles, exhibit significant antimicrobial effects.[13][14]
- **Efficacy Against Resistant Strains:** Some derivatives are particularly effective against Methicillin-resistant *Staphylococcus aureus* (MRSA) and *Candida krusei*, a fungus known for its intrinsic resistance to certain azole antifungals.[13]
- **Structure-Activity Relationship:** The presence of a methoxy group, along with other substituents like chloro groups, has been found to be beneficial for antimicrobial activity.[13] The position of substitution on the indole ring and the nature of linked side chains are crucial for potency.[13]

Table 2: Antimicrobial Activity of Methoxy-Substituted Indoles

Compound Class	Microorganism	Activity Metric	Value (µg/mL)	Reference
Indole-triazole derivatives	S. aureus	MIC	3.125 - 50	[13]
Indole-triazole derivatives	MRSA	MIC	3.125 - 50	[13]
Indole-triazole derivatives	C. krusei	MIC	3.125 - 50	[13]
Indolyl-benzimidazoles	S. aureus	MIC	<1 - 7.8	[15]
Indolyl-benzimidazoles	C. albicans	MIC	3.9 - 15.6	[15]

## Antioxidant Activity

Many natural and synthetic methoxyindoles, most notably melatonin (N-acetyl-5-methoxytryptamine), are potent antioxidants.[16] They protect against oxidative stress, which is implicated in numerous diseases, including neurodegeneration.[16][17]

- Mechanisms of Action: Methoxyindoles can neutralize free radicals through two primary mechanisms:
  - Hydrogen Atom Transfer (HAT): The indole donates a hydrogen atom to a radical, quenching it. This is a key mechanism for assays like ORAC.[18][19]
  - Single Electron Transfer (SET): The indole transfers an electron to reduce a radical species. Assays like DPPH, ABTS, and FRAP are based on this principle.[18][19][20]
- Neuroprotection: As antioxidants, methoxyindoles like melatonin can mitigate oxidative damage in the brain, offering neuroprotective effects in models of diseases like Alzheimer's and Parkinson's.[16][17][21]

## Other Biological Activities

- **Aryl Hydrocarbon Receptor (AhR) Modulation:** Various methyl- and methoxyindoles can act as either agonists or antagonists of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[22] [23] For example, 7-methoxyindole is an efficacious AhR agonist.[22]
- **Melatonin Receptor Agonism:** Synthetic methoxyindoles have been designed as potent analogues of melatonin, showing high affinity for melatonin receptors and acting as full agonists.[24]
- **Immunomodulation:** Pineal methoxyindoles, including melatonin and 5-methoxytryptophol, can modulate the proliferative response of human lymphocytes, suggesting a direct role in regulating immune cell function.[25]

## Experimental Protocols

Detailed and reproducible experimental protocols are critical for evaluating the biological activity of novel compounds.

### General Protocol: Fischer Indole Synthesis

This protocol describes a general, one-pot process for synthesizing a substituted indole.[26]

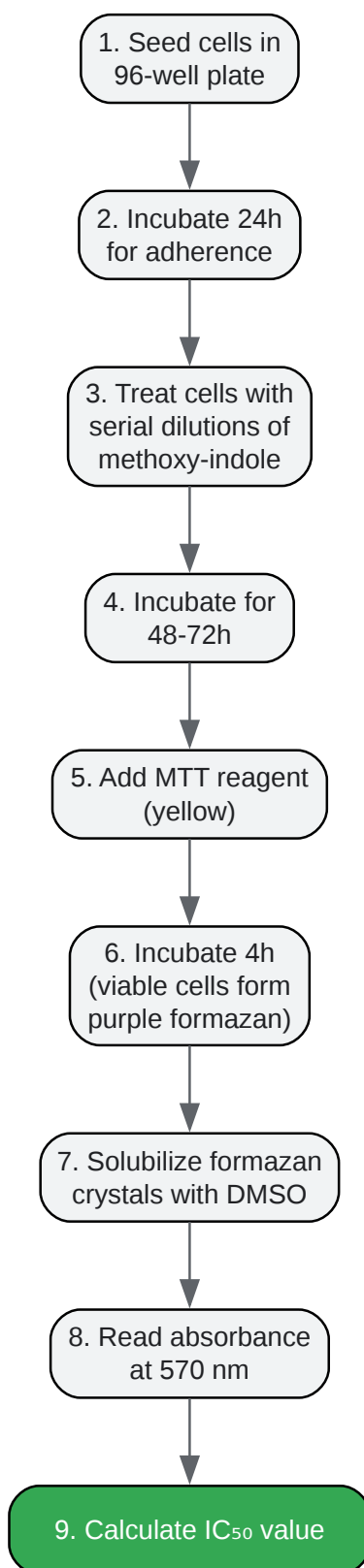
- **Metalloimine Formation:** Dissolve the starting nitrile in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon). Cool the solution to  $-78^{\circ}\text{C}$ .
- **Add an organometallic reagent** (e.g., a Grignard or organolithium reagent) dropwise and allow the mixture to warm to room temperature over 3 hours.
- **Fischer Reaction:** Add the appropriate methoxy-substituted arylhydrazine hydrochloride salt and an acid catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol).
- **Heat the reaction mixture** under reflux for approximately 15 hours, monitoring progress by TLC.
- **Work-up and Purification:** After cooling, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure methoxy-substituted indole.

## Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is essential for screening anticancer compounds.[\[27\]](#)[\[28\]](#)[\[29\]](#)

- **Cell Seeding:** Plate cells (e.g., HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for adherence.
- **Compound Treatment:** Prepare serial dilutions of the methoxy-indole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO<sub>2</sub>.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[\[28\]](#)[\[29\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).[\[30\]](#)



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**Caption:** Experimental workflow for the MTT cell viability assay.

## Protocol: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of a compound based on its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[18][31]

- **Preparation:** Prepare a stock solution of the methoxy-indole compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
- **Reaction:** In a 96-well plate, add 100  $\mu$ L of the DPPH solution to 100  $\mu$ L of various concentrations of the test compound. Include a blank (methanol only) and a control (DPPH solution + methanol).
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm. The scavenging of the DPPH radical by the antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).
- **Calculation:** Calculate the percentage of radical scavenging activity using the formula:  
Scavenging (%) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
- **Plot the scavenging percentage against the compound concentration to determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals).**

## Conclusion and Future Outlook

Methoxy-substituted indoles are a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antioxidant effects, underscores their potential in drug discovery.[3][4] The position of the methoxy group is a critical determinant of both the mechanism of action and potency, allowing for fine-tuning of the desired biological response.[8] Future research should focus on leveraging quantitative structure-activity relationship (QSAR) models to rationally design novel analogues with enhanced selectivity and reduced toxicity.[32][33] The exploration of these compounds as modulators of specific signaling pathways and as agents to overcome drug resistance will continue to be a promising avenue for developing next-generation therapeutics.

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